molecular formula C30H39O4P B033044 Tris(4-tert-butylphenyl) phosphate CAS No. 78-33-1

Tris(4-tert-butylphenyl) phosphate

Cat. No. B033044
CAS RN: 78-33-1
M. Wt: 494.6 g/mol
InChI Key: LORSVOJSXMHDHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(4-tert-butylphenyl) phosphate involves the reaction of 2,4-di-tert-butyl phenol with phosphorus trichloride in a dimethylbenzene solution, resulting in a compound with the molecular formula C42H63O3P. This process demonstrates a straightforward method for creating this phosphate compound, highlighting its chemical versatility and the potential for further functionalization (Wang Jin-tang, 2007).

Molecular Structure Analysis

The molecular structure of tris(2,4-di-tert-butylphenyl) phosphate has been elucidated through Nonius CAD4 X-ray analysis. The crystal structure falls within the triclinic space group P-1, showcasing dimensions that reflect the compound's complex geometric configuration. Intramolecular C—H…O hydrogen bonds were identified, indicating stabilizing interactions within the molecule (Wang Jin-tang, 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including transesterification processes, highlighting its reactivity with sodium alkoxides to yield diaryl alkyl phosphates. These reactions are pivotal for the synthesis of highly pure and functionalized phosphates, demonstrating the compound's chemical versatility (M. Berndt et al., 1979).

Safety and Hazards

Tris(4-tert-butylphenyl) phosphate has certain toxicity and can cause irritation and sensitization to the human body . Direct contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . In case of accidental contact or inhalation, it is recommended to rinse with plenty of water and seek medical help .

Mechanism of Action

Target of Action

Tris(4-tert-butylphenyl) phosphate, also known as AO168, is a novel organophosphate ester . The primary target of AO168 is secretory Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, and it is involved in various physiological and pathological processes, including inflammation .

Mode of Action

AO168 exerts its action by inhibiting the activity of sPLA2 . This inhibition is achieved through molecular docking, a process where AO168 binds to the active site of sPLA2, preventing it from catalyzing the hydrolysis of phospholipids .

Biochemical Pathways

The inhibition of sPLA2 by AO168 affects the metabolic pathways of phospholipids . Since sPLA2 is responsible for the hydrolysis of phospholipids to produce fatty acids and lysophospholipids, its inhibition by AO168 can disrupt these metabolic pathways, leading to a decrease in the production of these metabolites .

Result of Action

The inhibition of sPLA2 by AO168 has been associated with anti-inflammatory effects . A study has also reported that acute exposure to ao168 can cause cardiotoxicity in zebrafish larvae, indicating potential adverse effects of ao168 .

Action Environment

AO168 is prevalent and abundant in the environment, posing exposure risks to ecological and public health . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of AO168. For instance, high temperatures could potentially lead to the degradation of AO168, reducing its efficacy. On the other hand, certain environmental contaminants could potentially interact with AO168, influencing its action and toxicity.

properties

IUPAC Name

tris(4-tert-butylphenyl) phosphate
Source PubChem
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InChI

InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSVOJSXMHDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
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Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051466
Record name Tris(4-tert-butylphenyl) phosphate
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Molecular Weight

494.6 g/mol
Source PubChem
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Physical Description

Liquid
Record name Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate
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CAS RN

78-33-1
Record name Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate
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Record name Tris(p-t-butylphenyl) phosphate
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Record name Tris(4-tert-butylphenyl) phosphate
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Record name PHOSPHATE, TRIS(TERT-BUTYLPHENYL)
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Q & A

Q1: What is the significance of Tris(4-tert-butylphenyl) phosphate in consumer products, and what potential exposure risks does it pose?

A1: this compound is an organophosphate flame retardant (OPFR) detected in the foam materials of children's car seats. [] While its use enhances fire safety, it raises concerns about potential exposure, particularly through inhalation. [] Although this compound was only found in one out of eight foam samples in the study, its presence highlights the broader use of OPFRs in consumer products and the need to understand their potential impact on human health and indoor air quality.

Q2: How does the emission of Triethyl phosphate (TEP), another organophosphate flame retardant, differ from this compound in car seat materials?

A2: The research primarily focuses on Triethyl phosphate (TEP) emission due to its relatively high vapor pressure compared to other detected OPFRs, including this compound. [] While both compounds can potentially off-gas from car seat materials, TEP's higher vapor pressure suggests it's more likely to contribute to vehicle air pollution and inhalation exposure. [] Further research is needed to quantify the specific emission rates and potential health risks associated with this compound.

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